molecular formula C11H20ClN B13954592 8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane

8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane

Cat. No.: B13954592
M. Wt: 201.73 g/mol
InChI Key: WKIGRAZBAPQDDM-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-2-methyl-2-azaspiro[45]decane is an organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane typically involves the reaction of 2-methyl-2-azaspiro[4.5]decane with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane
  • 8-Azaspiro[4.5]decane-7,9-dione
  • 8-Oxa-2-azaspiro[4.5]decane

Uniqueness

8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of a chloromethyl group. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C11H20ClN

Molecular Weight

201.73 g/mol

IUPAC Name

8-(chloromethyl)-2-methyl-2-azaspiro[4.5]decane

InChI

InChI=1S/C11H20ClN/c1-13-7-6-11(9-13)4-2-10(8-12)3-5-11/h10H,2-9H2,1H3

InChI Key

WKIGRAZBAPQDDM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCC(CC2)CCl

Origin of Product

United States

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